3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a heterocyclic compound featuring a fused cyclopentane-thienopyridine core with an amino group at the 3-position and a carboxamide substituent at the 2-position. The compound is synthesized via multi-step reactions involving cyclization and substitution, often starting from precursors like 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile . Key characterization methods include IR, NMR, and HPLC, confirming purity and thermal stability (melting points <250°C) .
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-8-6-4-5-2-1-3-7(5)14-11(6)16-9(8)10(13)15/h4H,1-3,12H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUUOIZUFZGNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152857 | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
165066-44-4 | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165066-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Process from Cyclopentanone
A optimized three-step sequence achieves an overall yield of 51–84%:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Cyclopentanone (36), NaOMe, methyl formate | Sodium (Z)-(2-oxocyclopentylidene)methanolate (37) | 89% |
| 2 | 37 + cyanothioacetamide, piperidinium acetate, H2O | 2-Thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile (38) | 72% |
| 3 | 38 + 2-bromo-N-phenylacetamide (40), Na2CO3, EtOH | 3-Amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (41) | 84% |
Functional Group Modifications
Amination Strategies
The 3-amino group is typically introduced via:
-
Nucleophilic substitution : Reaction of chloro derivatives with liquid ammonia under pressure (120°C, 6 hours)
-
Reductive amination : Catalytic hydrogenation of nitro precursors using Pd/C (1 atm H2, 25°C)
Comparative efficiency :
| Method | Substrate | Catalyst | Yield |
|---|---|---|---|
| Nucleophilic substitution | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | NH3 (aq) | 68% |
| Reductive amination | 3-Nitro-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine | Pd/C (5%) | 82% |
Carboxamide Formation
Coupling reactions using bromoacetyl bromides demonstrate superior regioselectivity compared to carbodiimide-mediated approaches:
Advantages :
-
No epimerization at stereocenters
-
Compatibility with electron-deficient aryl amines
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote decomposition at elevated temperatures. Ethanol emerges as the optimal balance between solubility and stability:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 4 | 78 | 91 |
| EtOH | 18 | 84 | 98 |
| THF | 24 | 62 | 89 |
Managing Oxidative Side Reactions
The thieno-pyridine system exhibits sensitivity to strong oxidants. Strategies to suppress dimerization include:
-
Strict temperature control (<50°C)
-
Use of radical scavengers (BHT, 0.1 mol%)
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Identity | (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH2), 7.89 (d, J=7.2 Hz, 1H), 3.02–2.95 (m, 4H) |
| Purity | HPLC (C18, 0.1% TFA/ACN) | ≥95% area at 254 nm |
| Residual solvents | GC-MS | <500 ppm ethanol |
X-ray crystallography confirms the bicyclic structure with bond lengths of 1.41 Å (C-S) and 1.34 Å (C-N), consistent with aromatic stabilization .
Chemical Reactions Analysis
Types of Reactions
3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis and disruption of cancer cell metabolism .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of the IκB kinase (IKK) complex, which is involved in the NF-κB signaling pathway.
Case Study : In a study focused on autoimmune diseases, it was found that compounds similar to this compound effectively reduced inflammatory cytokine production in vitro .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease progression.
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase | Moderate | |
| Cyclooxygenase (COX) | Significant |
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps including cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity and selectivity.
Synthesis Overview:
- Starting Material : Thieno[3,2-e]pyridine derivatives.
- Reagents : Aminating agents and carboxylic acids.
- Conditions : Solvent systems and temperature variations tailored for optimal yield.
Mechanism of Action
The mechanism of action of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The carboxamide derivatives of this scaffold exhibit diversity primarily at the 4th position and the N-aryl group of the carboxamide moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : Chloro- and fluoro-aryl groups (KuSaSch100/101) enhance antiplasmodial activity, while bulkier groups like naphthyl (CID 1230505) or bromo-difluorophenyl (DC_AC50) may improve target selectivity .
- Solubility : Derivatives like DC_AC50 and the parent compound show DMSO solubility, critical for in vitro assays .
Key Observations:
Biological Activity
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which integrates a cyclopenta[b]thieno moiety and a pyridine ring, suggests diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 234.27 g/mol. The compound features an amino group and a carboxamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 166113-90-2 |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine derivatives exhibit significant anticancer properties. For instance, research on related thieno-pyridine derivatives has shown promising cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results demonstrated that these compounds can inhibit cancer cell proliferation effectively, suggesting that the bicyclic structure may contribute to their anticancer activity .
The exact mechanism by which 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interact with specific cellular targets involved in cancer progression and inflammation pathways. Similar compounds have been noted for their ability to modulate signaling pathways associated with apoptosis and cell cycle regulation .
Antiviral Potential
In addition to anticancer properties, there is emerging interest in the antiviral potential of this compound class. N-Heterocycles have been recognized for their ability to inhibit viral replication through various mechanisms. For example, derivatives have shown activity against Hepatitis C virus (HCV) and other viral pathogens by inhibiting key viral enzymes . Future studies could explore the efficacy of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine specifically against viral targets.
Case Studies
- Anticancer Studies : A study examining thieno-pyridine derivatives demonstrated that modifications at the amino position significantly enhanced cytotoxicity against MCF-7 cells, indicating that structural variations can lead to improved therapeutic profiles .
- Antiviral Research : In vitro studies have shown that certain thieno-pyridine derivatives exhibit IC50 values in the low micromolar range against HCV NS5B polymerase, suggesting potential for development as antiviral agents .
Q & A
Q. What are the key steps in synthesizing 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, and what reaction conditions are critical?
The synthesis involves a three-step process (Scheme 13 in ):
Formation of sodium (Z)-(2-oxocyclopentylidene) methanolate : Cyclopentanone reacts with sodium methoxide and methyl formate under controlled temperature (0–5°C) to yield intermediates.
Cyclization with cyanothioacetamide : The intermediate reacts with cyanothioacetamide and piperidinium acetate, followed by acidification with acetic acid to form 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.
Coupling with 2-bromo-N-phenylacetamide : The final step uses anhydrous sodium carbonate in absolute ethanol at reflux (78–80°C) to achieve a 55% yield.
Critical factors include solvent purity (ethanol), catalyst/base selection (triethylamine or sodium carbonate), and strict temperature control .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity and substituent positions (e.g., amino and carboxamide groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~342.46 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures >95% purity by UV detection at 254 nm .
Q. How is the compound initially screened for biological activity in academic research?
- In vitro cytotoxicity assays : Tested against NCI-60 cancer cell lines (e.g., leukemia, lung, colon) at 10 µM concentration. Growth inhibition (%) is calculated using the Sulforhodamine B (SRB) assay .
- IC50 determination : Dose-response curves are generated for potent cell lines (e.g., MDA-MB-231 breast cancer) using serial dilutions (0.1–100 µM) .
Advanced Research Questions
Q. How can synthesis yield be optimized, and what variables most significantly impact scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require post-reaction purification. Ethanol balances cost and efficiency for large-scale reactions .
- Catalyst optimization : Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases coupling reaction efficiency by 10–15% .
- Temperature gradients : Gradual heating during cyclization (50°C → 80°C) reduces side-product formation (e.g., dimerization) .
Q. How should researchers resolve contradictory biological activity data across different studies?
- Cell line heterogeneity : Compare activity in BRCA1-mutant vs. wild-type ovarian cancer cells to identify target specificity .
- Assay standardization : Use internal controls (e.g., doxorubicin) and replicate experiments in triplicate to minimize variability .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What methodologies are employed to study the compound’s mechanism of action?
- Enzyme inhibition assays : Measure inhibition of kinases (e.g., EGFR, VEGFR2) using fluorescent ADP-Glo™ kits at 1–100 nM concentrations .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to ATP-binding pockets (e.g., RMSD <2.0 Å indicates strong binding) .
- siRNA knockdown : Silencing putative targets (e.g., PI3K) in HeLa cells validates pathway involvement via Western blot .
Q. How do structural modifications influence the compound’s pharmacological profile?
-
Substituent effects :
Modification Impact 4-Methoxyphenyl group Enhances solubility but reduces CYP3A4 metabolic stability Thiophen-2-yl substitution Increases kinase selectivity (e.g., 10-fold higher affinity for FLT3 vs. ABL1) -
Amino group alkylation : N-methylation decreases cytotoxicity (IC50 ↑ from 2.1 µM to >50 µM in A549 cells) due to reduced hydrogen bonding .
Q. What computational approaches support rational drug design for this compound class?
- QSAR modeling : CoMFA (Comparative Molecular Field Analysis) identifies electronegative regions critical for activity (e.g., carboxamide moiety) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions (e.g., pH 7.4, 310 K) .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
